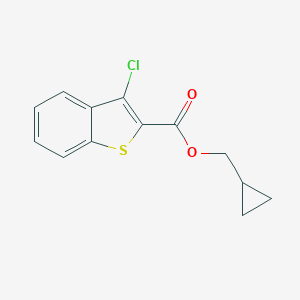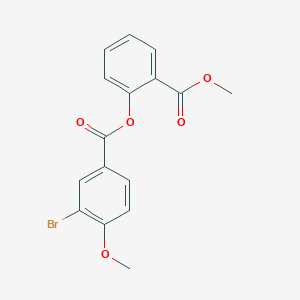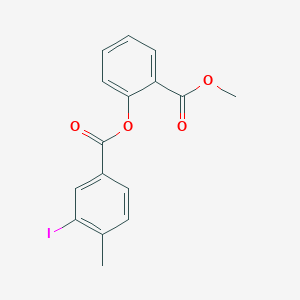SULFANYL]PROPYL})AMINE](/img/structure/B501286.png)
[(2,3-DIMETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,3-DIMETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzyl group substituted with two methoxy groups, a tetrazole ring, and a thioether linkage, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-DIMETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps, starting with the preparation of the benzyl and tetrazole intermediates. The benzyl intermediate can be synthesized by reacting 2,3-dimethoxybenzaldehyde with an appropriate amine under reductive amination conditions. The tetrazole ring can be formed by cyclization of a suitable nitrile with sodium azide in the presence of a catalyst.
The final step involves the coupling of the benzyl intermediate with the tetrazole intermediate through a thioether linkage. This can be achieved by reacting the benzyl intermediate with a thiol derivative of the tetrazole under basic conditions, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale chromatography for purification. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
[(2,3-DIMETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the benzyl ring can be reduced to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of [(2,3-DIMETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the tetrazole ring suggests potential interactions with metal ions, which could play a role in its biological activity.
Comparison with Similar Compounds
[(2,3-DIMETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can be compared with other similar compounds, such as:
N-(2,3-dimethoxybenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-2-amine: Similar structure but with a different substitution pattern on the propanamine chain.
N-(2,3-dimethoxybenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]butan-1-amine: Similar structure but with an extended carbon chain.
N-(2,3-dimethoxybenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C19H23N5O2S |
|---|---|
Molecular Weight |
385.5g/mol |
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C19H23N5O2S/c1-25-17-11-6-8-15(18(17)26-2)14-20-12-7-13-27-19-21-22-23-24(19)16-9-4-3-5-10-16/h3-6,8-11,20H,7,12-14H2,1-2H3 |
InChI Key |
GHNPKQFXRKIDGL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CNCCCSC2=NN=NN2C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCCSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B501203.png)
![N-{4-[(propylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B501205.png)
![3-methyl-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B501207.png)
![4-methoxy-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B501208.png)
![2-chloro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B501210.png)
![4-fluoro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B501211.png)
![N-[4-(propylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B501212.png)
![N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B501215.png)
![N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)acetamide](/img/structure/B501217.png)



![2-({[(2,2-Dimethylpropanoyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B501224.png)
![2,2-dimethyl-N-[4-(phenylsulfamoyl)phenyl]propanamide](/img/structure/B501226.png)
